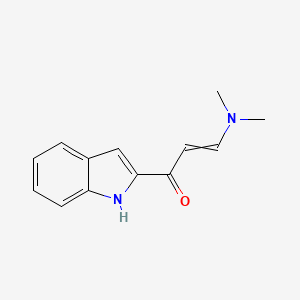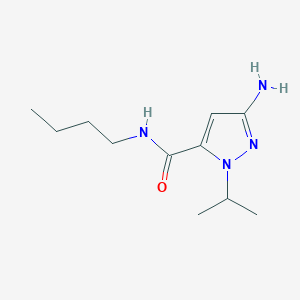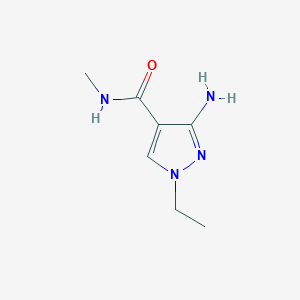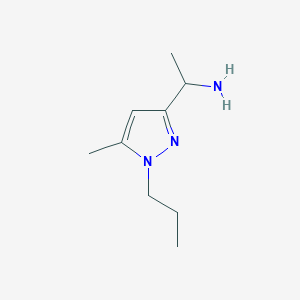![molecular formula C12H17N3O B11739776 [(1-ethyl-4-methyl-1H-pyrazol-5-yl)methyl][(furan-2-yl)methyl]amine](/img/structure/B11739776.png)
[(1-ethyl-4-methyl-1H-pyrazol-5-yl)methyl][(furan-2-yl)methyl]amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
[(1-エチル-4-メチル-1H-ピラゾール-5-イル)メチル][(フラン-2-イル)メチル]アミンは、ピラゾールとフランの両方の部分構造を持つ複素環化合物です。
準備方法
合成経路と反応条件
[(1-エチル-4-メチル-1H-ピラゾール-5-イル)メチル][(フラン-2-イル)メチル]アミンの合成は、通常、1-エチル-4-メチル-1H-ピラゾール-5-カルバルデヒドとフラン-2-カルバルデヒドを適切なアミン源の存在下で反応させることから始まります。この反応は、多くの場合、エタノールまたはジクロロメタンなどの適切な溶媒中で還流条件下で行われます。得られた生成物は、再結晶またはカラムクロマトグラフィーなどの標準的な手法を用いて精製されます。
工業的製造方法
この化合物の工業的製造方法は、同様の合成経路を大規模に行う場合がありますが、連続フロー反応器や自動合成プラットフォームの使用により、製造プロセスの効率性とスケーラビリティを向上させることができます。さらに、温度、圧力、溶媒の選択などの反応条件を最適化することで、収率と純度をさらに向上させることができます。
化学反応解析
反応の種類
[(1-エチル-4-メチル-1H-ピラゾール-5-イル)メチル][(フラン-2-イル)メチル]アミンは、次のようなさまざまな化学反応を起こす可能性があります。
酸化: この化合物は、過マンガン酸カリウムや過酸化水素などの試薬を用いて酸化すると、対応する酸化物を生成します。
還元: 還元反応は、水素化ホウ素ナトリウムや水素化アルミニウムリチウムなどの還元剤を用いて行うことができます。
置換: この化合物は、求核置換反応に関与し、ピラゾール環またはフラン環の官能基が他の置換基に置き換わります。
一般的な試薬と条件
これらの反応で使用される一般的な試薬には、次のようなものがあります。
酸化剤: 過マンガン酸カリウム、過酸化水素。
還元剤: 水素化ホウ素ナトリウム、水素化アルミニウムリチウム。
置換剤: ハロゲン化物、アルキル化剤。
生成される主な生成物
これらの反応から生成される主な生成物は、使用する特定の条件と試薬によって異なります。たとえば、酸化は酸化物を生成する可能性がありますが、還元はアルコールまたはアミンを生成する可能性があります。置換反応は、さまざまな置換誘導体を生成する可能性があります。
科学研究への応用
[(1-エチル-4-メチル-1H-ピラゾール-5-イル)メチル][(フラン-2-イル)メチル]アミンは、次のようないくつかの科学研究への応用があります。
医薬品化学: この化合物は、特に神経疾患や炎症性疾患を標的とした潜在的な薬物候補の合成のためのビルディングブロックとして使用できます。
有機合成: これは、より複雑な複素環化合物の合成における中間体として役立ちます。
材料科学: この化合物のユニークな構造は、特定の電子または光学特性を持つ新規材料の開発に適しています。
化学反応の分析
Types of Reactions
[(1-ethyl-4-methyl-1H-pyrazol-5-yl)methyl][(furan-2-yl)methyl]amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups on the pyrazole or furan rings are replaced by other substituents.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substituting agents: Halides, alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines. Substitution reactions can result in a variety of substituted derivatives.
科学的研究の応用
[(1-ethyl-4-methyl-1H-pyrazol-5-yl)methyl][(furan-2-yl)methyl]amine has several scientific research applications, including:
Medicinal Chemistry: The compound can be used as a building block for the synthesis of potential drug candidates, particularly those targeting neurological and inflammatory diseases.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex heterocyclic compounds.
Materials Science: The compound’s unique structure makes it suitable for the development of novel materials with specific electronic or optical properties.
作用機序
[(1-エチル-4-メチル-1H-ピラゾール-5-イル)メチル][(フラン-2-イル)メチル]アミンの作用機序は、特定の分子標的との相互作用を伴います。ピラゾールとフランの部分構造は、水素結合、π-πスタッキング、およびその他の非共有結合相互作用を生物学的巨大分子と形成することができます。これらの相互作用は、酵素、受容体、または他のタンパク質の活性を調節し、この化合物の観察された効果につながります。
類似の化合物との比較
類似の化合物
- 1-エチル-3-メチル-1H-ピラゾール-5-アミン
- 2-フリルメチルアミン
- 1-エチル-4-メチル-1H-ピラゾール-5-カルバルデヒド
ユニークさ
[(1-エチル-4-メチル-1H-ピラゾール-5-イル)メチル][(フラン-2-イル)メチル]アミンは、その構造中のピラゾール環とフラン環の組み合わせによりユニークです。
類似化合物との比較
Similar Compounds
- 1-ethyl-3-methyl-1H-pyrazol-5-amine
- 2-furylmethylamine
- 1-ethyl-4-methyl-1H-pyrazole-5-carbaldehyde
Uniqueness
[(1-ethyl-4-methyl-1H-pyrazol-5-yl)methyl][(furan-2-yl)methyl]amine is unique due to the combination of pyrazole and furan rings in its structure
特性
分子式 |
C12H17N3O |
|---|---|
分子量 |
219.28 g/mol |
IUPAC名 |
N-[(2-ethyl-4-methylpyrazol-3-yl)methyl]-1-(furan-2-yl)methanamine |
InChI |
InChI=1S/C12H17N3O/c1-3-15-12(10(2)7-14-15)9-13-8-11-5-4-6-16-11/h4-7,13H,3,8-9H2,1-2H3 |
InChIキー |
SEGXKRGBMVFWEN-UHFFFAOYSA-N |
正規SMILES |
CCN1C(=C(C=N1)C)CNCC2=CC=CO2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-({[3-methyl-1-(propan-2-yl)-1H-pyrazol-4-yl]methyl}amino)butan-1-ol](/img/structure/B11739703.png)
![{[1-(2-fluoroethyl)-1H-pyrazol-4-yl]methyl}[(1-propyl-1H-pyrazol-4-yl)methyl]amine](/img/structure/B11739705.png)



amine](/img/structure/B11739731.png)

![[(2,3-Difluorophenyl)methyl][(5-fluorothiophen-2-yl)methyl]amine](/img/structure/B11739736.png)
amine](/img/structure/B11739737.png)
![[(4-Ethoxyphenyl)methyl][(5-fluorothiophen-2-yl)methyl]amine](/img/structure/B11739750.png)
amine](/img/structure/B11739757.png)
![benzyl({[1-(difluoromethyl)-1H-pyrazol-5-yl]methyl})amine](/img/structure/B11739761.png)
![1-ethyl-N-[(1-ethyl-1H-pyrazol-5-yl)methyl]-5-methyl-1H-pyrazol-4-amine](/img/structure/B11739765.png)
![3-methoxy-1-methyl-N-[(1-propyl-1H-pyrazol-4-yl)methyl]-1H-pyrazol-4-amine](/img/structure/B11739768.png)
